![molecular formula C14H15ClN2O B5720632 N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)
N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide, also known as SCH, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. SCH belongs to the class of hydrazide compounds and has been shown to possess a range of biological activities. In
Mecanismo De Acción
The mechanism of action of N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide is not fully understood; however, studies have suggested that this compound exerts its biological effects through the modulation of various signaling pathways. For example, this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. Additionally, this compound has been shown to activate the AMPK signaling pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. Furthermore, this compound has been shown to regulate the expression of various genes involved in glucose metabolism and insulin secretion. Additionally, this compound has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide in lab experiments is its relatively simple synthesis method. Furthermore, this compound has been shown to exhibit potent biological activity at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its clinical application.
Direcciones Futuras
There are several future directions for research on N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide. One area of research is the development of novel synthetic methods for this compound that are more efficient and environmentally friendly. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Furthermore, studies are needed to evaluate the safety and toxicity of this compound in animal models and humans. Finally, the development of this compound derivatives with improved biological activity and reduced toxicity is also an area of future research.
Conclusion:
In conclusion, N-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound exhibits potent biological activity and has been shown to have anticancer, anti-diabetic, and neuroprotective effects. However, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide can be synthesized through a simple reaction between 4-chlorobenzaldehyde and spiro[2.3]hexane-1-carbohydrazide in the presence of a suitable solvent and catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and Alzheimer's disease. Studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. Furthermore, this compound has been shown to have anti-diabetic effects by regulating glucose metabolism and insulin secretion. Additionally, this compound has been shown to have neuroprotective effects in Alzheimer's disease by inhibiting the formation of amyloid beta plaques.
Propiedades
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-11-4-2-10(3-5-11)9-16-17-13(18)12-8-14(12)6-1-7-14/h2-5,9,12H,1,6-8H2,(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHOFZSJXHNBCG-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)NN=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)CC2C(=O)N/N=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811373 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

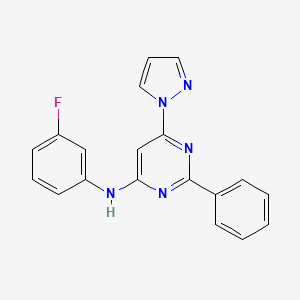
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide](/img/structure/B5720559.png)
![2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5720562.png)
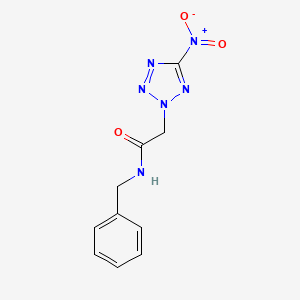
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)
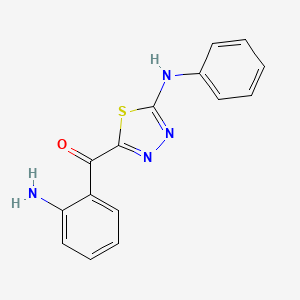
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)
![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)


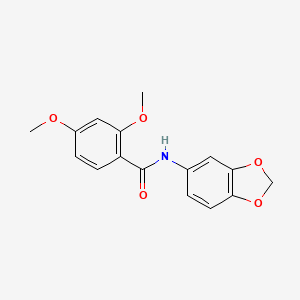
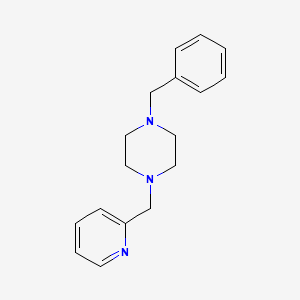
![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)
